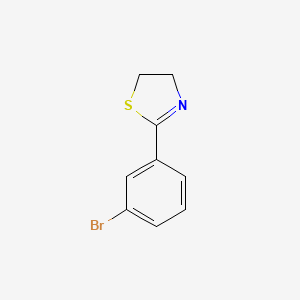

Thiazole, 4,5-dihydro-2-(3-bromophenyl)-

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 2-(3-bromophenyl)-4,5-dihydro-1,3-thiazole , reflecting its bicyclic structure and substituent positioning. The parent heterocycle is a 1,3-thiazole , a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The term "4,5-dihydro" indicates partial saturation of the thiazole ring, with single bonds between carbons 4 and 5, reducing aromaticity in this region.

The substituent at position 2 of the thiazole ring is a 3-bromophenyl group , which consists of a benzene ring with a bromine atom attached at the meta position. This structural configuration is represented unambiguously by the SMILES notation C1CSC(=N1)C2=CC(=CC=C2)Br, which encodes the connectivity of atoms and the placement of the bromine atom. The InChIKey OWPRMBKHCKLEQB-UHFFFAOYSA-N serves as a unique identifier for the compound’s stereochemical and isotopic features.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several synonyms and registry identifiers across chemical databases:

These identifiers ensure precise referencing in synthetic protocols and regulatory documentation. The compound’s structural uniqueness is further validated by its distinct entry in PubChemLite (CID 3024541) and PubChem, which catalog its physicochemical properties and spectral data.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈BrNS encapsulates the compound’s elemental composition:

- Carbon (C) : 9 atoms (44.65% by mass).

- Hydrogen (H) : 8 atoms (3.33%).

- Bromine (Br) : 1 atom (32.99%).

- Nitrogen (N) : 1 atom (5.79%).

- Sulfur (S) : 1 atom (13.24%).

| Property | Value |

|---|---|

| Molecular weight | 242.14 g/mol |

| Exact mass | 240.9555 Da |

| Monoisotopic mass | 240.95554 Da |

The molecular weight of 242.14 g/mol is derived from the sum of atomic masses: bromine (79.904 Da), sulfur (32.065 Da), nitrogen (14.007 Da), carbon (12.011 × 9 = 108.099 Da), and hydrogen (1.008 × 8 = 8.064 Da). The exact mass (240.9555 Da) reflects the most abundant isotopic forms of each element, critical for mass spectrometry-based identification.

Properties

CAS No. |

96159-85-2 |

|---|---|

Molecular Formula |

C9H8BrNS |

Molecular Weight |

242.14 g/mol |

IUPAC Name |

2-(3-bromophenyl)-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C9H8BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |

InChI Key |

OWPRMBKHCKLEQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4,5-dihydro-2-(3-bromophenyl)- typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Functionalization via Substitution and Coupling

The bromine atom at the para position of the phenyl ring enables further functionalization:

-

Buchwald–Hartwig Amination :

Palladium-catalyzed coupling with amines introduces amino groups, enhancing solubility for pharmacological applications . -

Suzuki–Miyaura Cross-Coupling :

Reaction with arylboronic acids forms biaryl systems, expanding π-conjugation for optoelectronic applications .

Example Reaction :

text4-BPT + ArB(OH)₂ → 4-(Biaryl)-thiazole derivative

Heterocyclic Hybrid Formation

4-BPT serves as a precursor for hybrid heterocycles with enhanced bioactivity:

-

Thiazole-Pyrazoline Hybrids :

Cycloaddition with chalcones or thiosemicarbazides produces hybrids exhibiting anticancer activity (IC₅₀: 0.12–0.16 μM against MCF-7 and WM266.4 cell lines) . -

Thiazole-Triazole Conjugates :

Click chemistry with azides yields triazole-linked derivatives with antimicrobial activity (MIC: 100–200 μg/mL) .

| Hybrid Type | Biological Activity | IC₅₀/MIC | Source |

|---|---|---|---|

| Thiazole-Pyrazoline | Anticancer (MCF-7) | 0.16 μM | |

| Thiazole-Triazole | Antimicrobial (S. aureus) | 100 μg/mL |

Biological Activity-Driven Reactions

4-BPT derivatives are tailored for pharmacological optimization:

-

N-Acylation :

Reaction with acid chlorides introduces acyl groups, improving blood-brain barrier penetration. Compound 35c showed MAO-A inhibition (IC₅₀: 0.0445 μM) . -

Sulfonation :

Sulfonyl groups enhance metabolic stability, critical for in vivo efficacy .

Notable Derivative :

text2-[3-(4-Bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-trifluoromethylphenyl)thiazole

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have shown promising results in anticancer research. For instance, compounds derived from thiazole structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Case Study : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against human hepatocellular carcinoma cells (HepG2). One compound exhibited an IC50 value of 0.16 μM against MCF-7 cells, indicating potent antiproliferative activity .

- Table of Anticancer Activity :

| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 | 0.16 | |

| Compound 2 | A549 | 62.5 | |

| Compound 3 | HepG2 | >1000 |

Antimicrobial Properties

Thiazole compounds have also demonstrated significant antimicrobial properties. Research indicates that certain thiazole derivatives exhibit high efficacy against various bacterial strains.

- Case Study : A study reported the synthesis of thiazole conjugates that showed remarkable biological efficacy against Salmonella typhimurium and Proteus vulgaris, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL, surpassing traditional antibiotics .

- Table of Antimicrobial Activity :

| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Salmonella typhimurium | 31.25 | |

| Compound B | Proteus vulgaris | 31.25 | |

| Compound C | Staphylococcus aureus | 6.25 |

Synthesis and Structural Modifications

The synthesis of thiazole derivatives often involves multi-step reactions that allow for the introduction of various functional groups to enhance their biological properties.

Mechanism of Action

The mechanism of action of Thiazole, 4,5-dihydro-2-(3-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in 4,5-Dihydrothiazoles

The 2-position of 4,5-dihydrothiazoles is a critical site for functionalization. Key analogs include:

- 4,5-Dihydro-2-(4-bromophenyl)thiazole : Differs in bromine substitution (para vs. meta), affecting electronic distribution. Reported melting points for para-substituted analogs range from 210–250°C, with IR peaks at ~1485–1625 cm⁻¹ (C=C and C=N stretches) .

- Alkyl-Substituted Derivatives: Examples include 2-(sec-butyl)- and 2-propyl-4,5-dihydrothiazoles.

- Oxazole and Imidazole Analogs : Replacement of sulfur with oxygen (oxazole) or nitrogen (imidazole) alters ring electronics and hydrogen-bonding capacity .

Antimicrobial and Antiviral Profiles

- Thiazole Derivatives : Broad-spectrum activity against bacteria (e.g., Mycobacterium tuberculosis) and viruses (e.g., SARS-CoV-2) is well-documented . The 3-bromophenyl group’s electron-withdrawing nature may enhance binding to viral proteases or bacterial enzymes .

- Comparison with Triazoles : Triazole derivatives (e.g., 3-(4-bromobenzyl)-5-thiophen-2-yl-1,2,4-triazoles) exhibit comparable antimicrobial activity but differ in mechanism due to distinct heterocyclic cores .

Anticancer and Anti-Inflammatory Activity

- Aryl-Substituted Thiazoles : π-π interactions with biological targets (e.g., Trp286 in acetylcholinesterase) are critical for activity. The 3-bromophenyl group may mimic these interactions, as seen in trifluoromethylphenyl analogs .

- Oxazole Derivatives : Brasilibactin A, containing a 2-hydroxyphenyl-oxazoline moiety, shows structural similarities but targets iron uptake pathways in pathogens, suggesting divergent applications .

Spectral and Physical Properties

- IR Data : C=C and C=N stretches in bromophenyl-substituted thiazoles (~1485–1625 cm⁻¹) align with other aryl-substituted analogs, confirming conjugation effects .

- Melting Points : Para-bromophenyl derivatives (210–250°C) suggest higher crystallinity than alkyl-substituted analogs, which lack detailed data .

Table 1: Key Comparisons of 4,5-Dihydrothiazole Derivatives

Biological Activity

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Thiazole, 4,5-dihydro-2-(3-bromophenyl)- stands out for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, and presenting data tables and case studies that highlight its efficacy.

Chemical Structure and Properties

Thiazole, 4,5-dihydro-2-(3-bromophenyl)- can be characterized by its unique thiazole ring structure, which is known to influence its biological interactions. The compound's molecular formula is , with a molecular weight of approximately 218.07 g/mol. Its structure allows for interactions with various biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazole derivatives. For instance, Thiazole, 4,5-dihydro-2-(3-bromophenyl)- has demonstrated significant inhibitory effects against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

These results indicate that the compound exhibits varying degrees of antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In particular, Thiazole, 4,5-dihydro-2-(3-bromophenyl)- has shown promising results in cytotoxicity assays against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.78 |

| HCT116 (Colon Cancer) | 0.62 |

| A549 (Lung Cancer) | 1.50 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively . The mechanism of action appears to involve the inhibition of DNA topoisomerase IB, which is crucial for DNA replication and repair .

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets. For Thiazole, 4,5-dihydro-2-(3-bromophenyl)- , the proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes.

- Intercalation with DNA: Similar thiazole compounds have been shown to bind to DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction: Some studies suggest that thiazoles can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including Thiazole, 4,5-dihydro-2-(3-bromophenyl)- . The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi . -

Cytotoxicity Assessment:

Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The study found that compounds similar to Thiazole, 4,5-dihydro-2-(3-bromophenyl)- showed IC50 values in the low micromolar range against several cancer types, suggesting a strong potential for development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.